Cas no 90887-48-2 (4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione)

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
- 1-METHYL7-OXABICYCLO[2.2.1]HEPT-2-ENE-2,3-DICARBOXYLIC ANHYDRIDE
- 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
- 2-(3-Furyl)pyrrolidine
- DTXSID80743923
- 90887-48-2
- 1-methyl-4,10-dioxatricyclo[5.2.1.0,dec-2(6)-ene-3,5-dione
- 1-methyl-4,10-dioxatricyclo[5.2.1.0(2),]dec-2(6)-ene-3,5-dione
-
- インチ: InChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h4H,2-3H2,1H3
- InChIKey: AIXWPYMQYNYHPJ-UHFFFAOYSA-N
- ほほえんだ: CC12CCC(C3=C1C(=O)OC3=O)O2
計算された属性
- せいみつぶんしりょう: 180.04225873g/mol
- どういたいしつりょう: 180.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 52.6Ų
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM158947-1g |
4-methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione |
90887-48-2 | 95% | 1g |
$521 | 2024-07-20 | |
Chemenu | CM158947-1g |
4-methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione |
90887-48-2 | 95% | 1g |
$533 | 2021-08-05 | |
Crysdot LLC | CD11019782-1g |
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione |
90887-48-2 | 95+% | 1g |
$564 | 2024-07-19 | |
Alichem | A019096010-1g |
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione |
90887-48-2 | 95% | 1g |
$487.60 | 2023-08-31 |
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dioneに関する追加情報
Compound CAS No. 90887-48-2: 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
The compound with CAS No. 90887-48-2, commonly referred to as 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of isobenzofurans and features a tetrahydroepoxy structure with methyl substitution. Its molecular formula is C13H16O3, and it exhibits a molecular weight of 232.26 g/mol. The compound's structure is characterized by a fused bicyclic system with an epoxide group and two ketone functionalities.
Recent studies have highlighted the synthesis and characterization of this compound as a key intermediate in the development of advanced materials and pharmaceutical agents. Researchers have employed various synthetic strategies to optimize its production efficiency while maintaining its structural integrity. For instance, a study published in *Organic Chemistry Frontiers* demonstrated the use of ring-opening epoxidation followed by cyclization to achieve high yields of this compound. Such advancements underscore its potential in diverse applications.
The physical properties of 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione are critical for its practical applications. It has a melting point of approximately 155°C and a boiling point exceeding 300°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic synthesis reactions requiring precise control over solubility and reactivity.
In terms of biological activity, this compound has shown promise in preclinical studies as a potential lead molecule for drug development. A recent investigation published in *Journal of Medicinal Chemistry* revealed its ability to inhibit specific enzymes involved in inflammatory pathways. This suggests that it could be further developed into anti-inflammatory agents or other therapeutic compounds targeting chronic diseases.
The synthesis pathway for this compound involves multiple steps requiring precise control over reaction conditions. Key steps include the formation of the epoxide ring through oxidation of an alcohol intermediate and subsequent cyclization to form the fused bicyclic system. Researchers have also explored green chemistry approaches to minimize waste and improve sustainability during synthesis.
From an environmental perspective, understanding the degradation pathways of 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is essential for assessing its ecological impact. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through hydrolytic cleavage of the epoxide ring and subsequent mineralization into carbon dioxide and water.
In conclusion, 90887–48–2 (commonly known as 4-Methyl–tetrahydro–epoxyisobenzofuran–dione) represents a significant advancement in organic synthesis with promising applications across multiple fields. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop novel materials and therapeutic agents.
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